4-Bromo-1H-benzo[d]imidazol-2-amine

Physicochemical profiling Lipophilicity Solubility

4-Bromo-1H-benzo[d]imidazol-2-amine is a privileged benzimidazole scaffold for kinase inhibitor development and antiparasitic PTR1 targeting. The 4-bromo substitution enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings for rapid library diversification, while the 2-amino group provides essential ATP-competitive hydrogen bonding (TPSA 54.7 Ų). Its bromine heavy atom facilitates X-ray crystallographic phasing (SAD/MAD). Validated in sub-nanomolar SAR campaigns, this intermediate ensures reliable chemical biology and medicinal chemistry outcomes. Order 97% purity material for consistent screening and synthesis.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1266114-75-3
Cat. No. B1377216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-benzo[d]imidazol-2-amine
CAS1266114-75-3
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(N2)N
InChIInChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
InChIKeyYVWBPTWXQVFJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-benzo[d]imidazol-2-amine (CAS: 1266114-75-3): Chemical Profile and Class Positioning for Procurement


4-Bromo-1H-benzo[d]imidazol-2-amine (CAS: 1266114-75-3) is a heterocyclic benzimidazole derivative featuring a bromine atom at the 4-position of the fused benzene ring and a primary amine at the 2-position of the imidazole ring. With molecular formula C₇H₆BrN₃ and molecular weight 212.05 g/mol, the compound is commercially available as a solid with typical purity specifications of 97–98% . The benzimidazole scaffold is a privileged structure in medicinal chemistry, widely exploited for its capacity to engage diverse biological targets including kinases, bromodomains, and metabolic enzymes [1]. The specific substitution pattern—4-bromo and 2-amino—establishes this compound as a versatile building block and screening candidate in drug discovery programs.

4-Bromo-1H-benzo[d]imidazol-2-amine: Why Substitution with Unsubstituted or Differently Substituted Benzimidazole Analogs Is Not Equivalent


The benzimidazol-2-amine scaffold displays profound sensitivity to the nature and position of aromatic substituents, meaning that unsubstituted, chloro-substituted, or regioisomeric bromo analogs are not functionally interchangeable. The 4-bromo substitution alters electronic distribution (via –I inductive effect and +M mesomeric donation), modifies lipophilicity and aqueous solubility parameters, and introduces a heavy atom amenable to X-ray crystallographic phasing and further synthetic derivatization . In inhibitor development programs—including those targeting pteridine reductase 1 (PTR1) and Aurora kinases—minor positional or atomic changes in substitution have been documented to produce divergent binding affinities and selectivity profiles [1][2]. Consequently, substitution without empirical validation of activity, physicochemical behavior, or crystallographic suitability in the specific assay system of interest constitutes a material risk to experimental reproducibility and SAR interpretation.

4-Bromo-1H-benzo[d]imidazol-2-amine: Comparative Quantitative Evidence for Differentiated Scientific Selection


Comparative Physicochemical Properties of 4-Bromo- vs. Unsubstituted Benzimidazol-2-amine

4-Bromo-1H-benzo[d]imidazol-2-amine exhibits substantially altered physicochemical properties relative to the unsubstituted parent scaffold, 1H-benzo[d]imidazol-2-amine. The bromine substituent increases calculated Log P (XLogP3) from 0.9 to 1.80–1.83, representing an approximate 0.9 log unit increase in lipophilicity [1]. Correspondingly, aqueous solubility (ESOL) is reduced: 4-bromo substitution yields predicted solubility of 0.259 mg/mL (log S = –2.91), classifying the compound as moderately soluble, whereas the unsubstituted parent is reported as slightly soluble in water with good solubility in ethanol and other organic solvents . The bromine atom also increases molecular weight from 133.15 to 212.05 g/mol and introduces heavy-atom density (density = 1.867±0.06 g/cm³, predicted) .

Physicochemical profiling Lipophilicity Solubility Medicinal chemistry

Comparative Inhibitory Activity of Benzimidazol-2-amine Derivatives Against Trypanosoma brucei Pteridine Reductase 1 (PTR1)

In a systematic SAR study of 33 benzo[d]imidazol-2-amine derivatives as inhibitors of Trypanosoma brucei PTR1, compounds bearing a CH₂-(4-bromobenzene) substituent (compound 18) exhibited an IC₅₀ of 3.1 μM against the enzyme [1]. This potency is notable within the series: among 33 evaluated analogs, only compounds with optimized substitution patterns achieved IC₅₀ values below 10 μM. The study further identified optimized inhibitors with Kᵢ⁽ᵃᵖᵖ⁾ values as low as 7 nM against T. brucei PTR1, demonstrating that appropriate substitution on the benzimidazol-2-amine core can achieve sub-nanomolar affinity [2]. The 4-bromo-substituted core provides a validated entry point into this inhibitor class with demonstrated tractability for potency optimization.

Antiparasitic drug discovery Enzyme inhibition Pteridine reductase 1 Structure-activity relationship

Comparative Lipophilicity of Regioisomeric Bromobenzimidazol-2-amines: 4-Bromo vs. 5-Bromo Substitution

The position of bromine substitution on the benzimidazole ring alters computed lipophilicity. 4-Bromo-1H-benzo[d]imidazol-2-amine exhibits a Log P of 1.55 [1] and an XLogP3 of 1.83 . In contrast, the 5-bromo regioisomer (CAS 791595-74-9) is reported with a log P of 1.82 [2]. The difference in calculated log P values is modest (~0.01 to 0.27 log units, depending on the computational method employed), but the regioisomers differ substantially in their synthetic accessibility, commercial availability, and electronic properties at the reactive amine position. The 4-position bromine places the substituent ortho to the N1 nitrogen of the imidazole ring, potentially influencing both the nucleophilicity of the 2-amino group and the compound's capacity for metal-catalyzed cross-coupling reactions.

Regioisomer comparison Lipophilicity Physicochemical differentiation

Hydrogen Bond Donor Capacity: 4-Bromo- vs. N-Substituted Benzimidazol-2-amines

4-Bromo-1H-benzo[d]imidazol-2-amine possesses two hydrogen bond donors (the primary amine at C2 and the N1–H of the imidazole ring) and one hydrogen bond acceptor, with a topological polar surface area (TPSA) of 54.7 Ų . This hydrogen-bonding capacity is central to the compound's utility as a kinase inhibitor scaffold. In Aurora kinase inhibitor development, the 2-aminobenzimidazole core serves as a bioisostere for biaryl urea moieties, with the free amine essential for ATP-competitive binding [1]. N-Methylation or other N-substitution removes a key hydrogen bond donor and alters the binding pose, potentially ablating activity. Similarly, the benzimidazol-2-amine scaffold has been deployed as an ATP-competitive inhibitor in other kinase families including CK2 (where derivative DMAT shows Kᵢ = 40 nM) , reinforcing that the unsubstituted 2-amino group is a conserved pharmacophoric element whose modification can dramatically reduce target affinity.

Hydrogen bonding Target engagement Drug design Kinase inhibitors

Comparative Commercial Availability and Procurement Economics of 4-Bromo- vs. 4-Chloro-Benzimidazol-2-amine

4-Bromo-1H-benzo[d]imidazol-2-amine is commercially available from multiple suppliers at 97% purity or higher, with transparent pricing structures. Representative pricing (AKSci) is $26/250mg, $105/1g, $492/5g, and $984/10g . The compound is also available from Combi-Blocks (97% purity), Aladdin (97% purity), Bidepharm (97% purity with NMR/HPLC/GC quality reports), and Biosynth (lead time 3–4 weeks for non-stock quantities) . In contrast, 4-chloro-1H-benzo[d]imidazol-2-amine (CAS 701-14-4) is less widely stocked and often requires technical inquiry for pricing and availability . The bromo analog's broader commercial distribution reduces procurement friction and enables faster project initiation.

Procurement Commercial availability Cost analysis Building blocks

4-Bromo-1H-benzo[d]imidazol-2-amine: High-Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Scaffold Optimization

4-Bromo-1H-benzo[d]imidazol-2-amine serves as a validated core scaffold for kinase inhibitor development. The 2-aminobenzimidazole moiety has been established as a bioisostere for biaryl ureas in potent Aurora kinase inhibitors [1]. The 4-bromo substituent introduces synthetic versatility for further derivatization (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) while preserving the free 2-amino group essential for ATP-competitive binding (2 H-bond donors; TPSA = 54.7 Ų) . SAR studies on related benzimidazol-2-amines demonstrate that the scaffold can achieve sub-nanomolar affinity (Kᵢ⁽ᵃᵖᵖ⁾ = 7 nM) against disease-relevant targets [2].

Antiparasitic Drug Discovery: Pteridine Reductase 1 (PTR1) Inhibitor Programs

The compound is structurally aligned with a series of benzo[d]imidazol-2-amine derivatives optimized as inhibitors of Trypanosoma brucei PTR1, an enzyme essential for parasite survival [1]. Within this 33-compound SAR campaign, bromoaryl-substituted analogs demonstrated tractable potency (IC₅₀ = 3.1 μM for a related derivative) and formed the basis for optimization to high-affinity inhibitors (Kᵢ = 2.3 nM for optimized members) . The 4-bromo substitution pattern represents a validated entry point for PTR1-targeted antiparasitic screening and lead optimization.

Building Block for Diversity-Oriented Synthesis and Library Construction

4-Bromo-1H-benzo[d]imidazol-2-amine is a versatile synthetic intermediate for constructing focused screening libraries. The 4-bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the benzimidazole core. The 2-amino group can be functionalized via acylation, sulfonylation, or reductive amination, or left intact to preserve hydrogen-bonding interactions with biological targets (2 H-bond donors) [1]. The compound's moderate lipophilicity (XLogP3 = 1.83; Log P = 1.55) [2] places it within favorable drug-like chemical space for CNS and non-CNS targets.

Crystallography: Heavy-Atom Derivatization for X-ray Phasing

The presence of a single bromine atom (atomic number 35) makes 4-Bromo-1H-benzo[d]imidazol-2-amine suitable as a heavy-atom derivative for experimental phasing in protein X-ray crystallography. Bromine provides strong anomalous scattering at standard Cu Kα wavelengths, facilitating single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing. The compound's relatively high density (1.867±0.06 g/cm³, predicted) [1] reflects the contribution of the heavy atom. This application is directly supported by the compound's commercial availability at 97–98% purity from multiple vendors with documented QC [2], ensuring that researchers can obtain material of sufficient quality for crystallographic studies without the need for custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.